1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one
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Overview
Description
1-azadispiro[3.1.4{6}.1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azadispiro[3.1.4{6}.1{4}]undecan-2-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired spiro compound. For instance, the compound can be synthesized via a nucleophilic substitution reaction (SNAr) with chloropyrimidine derivatives, followed by chromatographic purification using a dichloromethane/methanol mixture .
Industrial Production Methods
While detailed industrial production methods for 1-azadispiro[3.1.4{6}.1{4}]undecan-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-azadispiro[3.1.4{6}.1{4}]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-azadispiro[3.1.4{6}.1{4}]undecan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-azadispiro[3.1.4{6}.1{4}]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-azadispiro[3.1.4{6}.1{4}]undecan-2-one can be compared with other similar spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3, a key player in RNA modification.
2-Azaspiro[4.6]undecan-3-one: Another spirocyclic compound with distinct chemical and biological properties.
The uniqueness of 1-azadispiro[3.1.4{6}.1
Properties
CAS No. |
2763777-21-3 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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